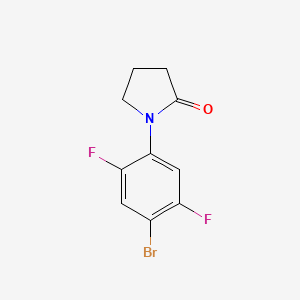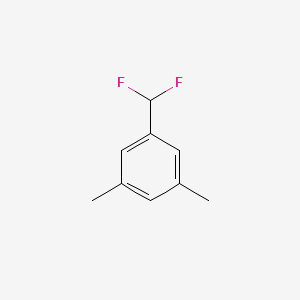
1-(Difluoromethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3,5-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3,5-dimethylbenzene typically involves the introduction of the difluoromethyl group to a pre-existing benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts or radical initiators .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in continuous flow reactors has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated benzene derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include difluoromethylated benzene derivatives, cyclohexane derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-(Difluoromethyl)-3,5-dimethylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,5-dimethylbenzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as alcohols, thiols, and amines . This allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but with three fluorine atoms instead of two.
Difluoromethylbenzene: Lacks the additional methyl groups present in 1-(Difluoromethyl)-3,5-dimethylbenzene.
Fluoromethylbenzene: Contains only one fluorine atom.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, hydrogen bonding ability, and metabolic stability compared to its analogs .
Properties
Molecular Formula |
C9H10F2 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
QUZHMAAWQDBXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
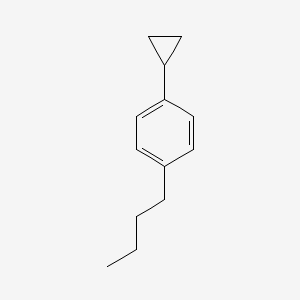
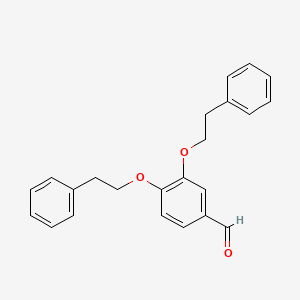
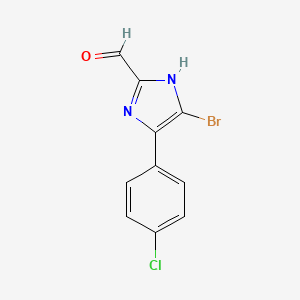
![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)
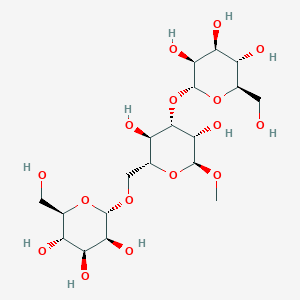
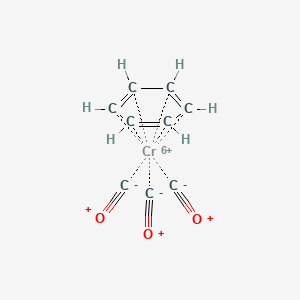
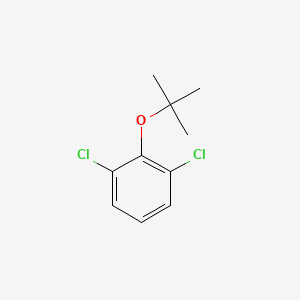
![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)
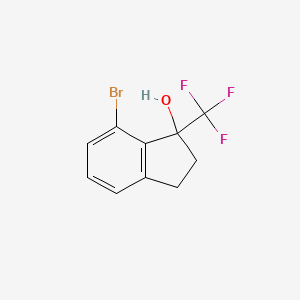
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
